11(12)-EpETrE-EA
Description
11(12)-Epoxy-5Z,8Z,14Z-eicosatrienoic acid ethanolamide (11(12)-EpETrE-EA) is a lipid mediator classified under N-acylethanolamines (NAE) in the Lipid Maps Structure Database (LMSD) . It is an amide derivative of the epoxy fatty acid 11(12)-EpETrE, formed by the conjugation of the carboxylic acid group of 11(12)-EpETrE with ethanolamine. Its chemical formula is C₂₀H₃₀O₃, and it is categorized as a fatty amide (LM_ID: 1 in the NAE subclass) .
Epoxy fatty acids like 11(12)-EpETrE are derived from polyunsaturated fatty acids (PUFAs) such as arachidonic acid.
Properties
Molecular Formula |
C22H37NO3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5Z,8Z)-N-(2-hydroxyethyl)-10-[3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-9-12-15-20-21(26-20)16-13-10-7-6-8-11-14-17-22(25)23-18-19-24/h6,8-10,12-13,20-21,24H,2-5,7,11,14-19H2,1H3,(H,23,25)/b8-6-,12-9-,13-10- |
InChI Key |
TYRRSRADDAROSO-KROJNAHFSA-N |
SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)NCCO |
Isomeric SMILES |
CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)NCCO |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)NCCO |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Differences :
- Solubility: The ethanolamide group in 11(12)-EpETrE-EA increases lipophilicity, enhancing membrane association compared to the free acid .
- Receptor Specificity: 11,12-EET primarily binds to soluble epoxide hydrolase (sEH) and G-protein-coupled receptors (e.g., GPR40), while 11(12)-EpETrE-EA may target cannabinoid receptors due to structural mimicry of endogenous NAEs like anandamide .
- Metabolic Stability: Ethanolamides are resistant to hydrolysis by sEH, prolonging their biological half-life relative to EETs .
2.3 Other Epoxy Fatty Acid Derivatives
11(12)-EpETrE-EA shares structural motifs with epoxyprostaglandins and epoxy leukotrienes, but its ethanolamide group distinguishes it from these esterified or hydroxylated derivatives. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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